molecular formula C16H12N2O B12532173 11-Methyl-2,6-dihydro-1H-pyrido[4,3-b]carbazole-1-one CAS No. 671802-48-5

11-Methyl-2,6-dihydro-1H-pyrido[4,3-b]carbazole-1-one

Cat. No.: B12532173
CAS No.: 671802-48-5
M. Wt: 248.28 g/mol
InChI Key: ZOVCFRJTXAGSSL-UHFFFAOYSA-N
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Description

11-Methyl-2,6-dihydro-1H-pyrido[4,3-b]carbazole-1-one is a heterocyclic compound that belongs to the class of pyridocarbazoles. This compound is characterized by its unique structure, which includes a pyridine ring fused to a carbazole moiety. The presence of a methyl group at the 11th position and a carbonyl group at the 1st position further distinguishes this compound. Pyridocarbazoles are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Methyl-2,6-dihydro-1H-pyrido[4,3-b]carbazole-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

11-Methyl-2,6-dihydro-1H-pyrido[4,3-b]carbazole-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Quinone Derivatives: Formed through oxidation

    Alcohol Derivatives: Formed through reduction

    Substituted Derivatives: Formed through nucleophilic substitution

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-Methyl-2,6-dihydro-1H-pyrido[4,3-b]carbazole-1-one is unique due to its specific structural features, such as the presence of a methyl group at the 11th position and a carbonyl group at the 1st position. These features contribute to its distinct biological activities and make it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

671802-48-5

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

11-methyl-2,6-dihydropyrido[4,3-b]carbazol-1-one

InChI

InChI=1S/C16H12N2O/c1-9-14-10(6-7-17-16(14)19)8-13-15(9)11-4-2-3-5-12(11)18-13/h2-8,18H,1H3,(H,17,19)

InChI Key

ZOVCFRJTXAGSSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1C4=CC=CC=C4N3)C=CNC2=O

Origin of Product

United States

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